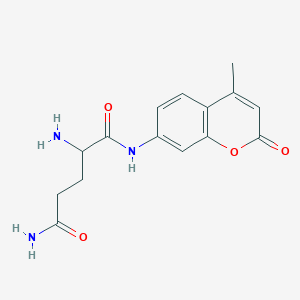
H-Gln-AMC hydrobromide salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular weight of 303.32 and a molecular formula of C₁₅H₁₇N₃O₄ . It is primarily used in biochemical research to study enzyme activity and protein interactions.
Preparation Methods
The synthesis of H-Gln-AMC hydrobromide salt involves the coupling of L-glutamine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. After the coupling reaction, the product is purified using chromatographic techniques and then converted to its hydrobromide salt form by treatment with hydrobromic acid .
Chemical Reactions Analysis
H-Gln-AMC hydrobromide salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The amide group in H-Gln-AMC can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
H-Gln-AMC hydrobromide salt is widely used in scientific research, particularly in the following areas:
Mechanism of Action
H-Gln-AMC hydrobromide salt exerts its effects by acting as a substrate for glutaminyl cyclase. The enzyme catalyzes the cyclization of the glutamine residue in the compound, leading to the formation of a fluorescent product . This fluorescence can be measured spectrometrically, allowing researchers to quantify enzyme activity. The molecular targets involved include the active site of glutaminyl cyclase and the pathways related to protein modification and degradation .
Comparison with Similar Compounds
H-Gln-AMC hydrobromide salt is unique compared to other similar compounds due to its specific use as a fluorogenic substrate for glutaminyl cyclase. Similar compounds include:
L-Glutamine 7-amido-4-methylcoumarin: The non-salt form of H-Gln-AMC.
L-Glutamine 7-amido-4-methylcoumarin acetate: Another salt form with similar applications.
These compounds share similar structures and functions but differ in their salt forms and specific applications in research.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
InChI |
InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21) |
InChI Key |
VEPDWBJBPXVCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B14809382.png)
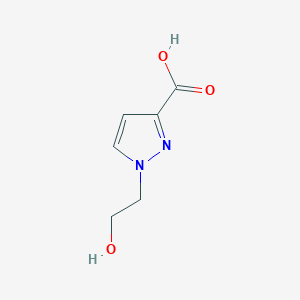
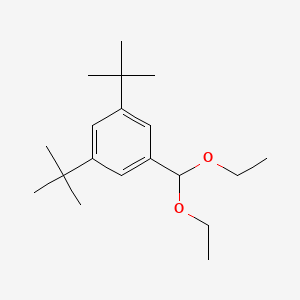
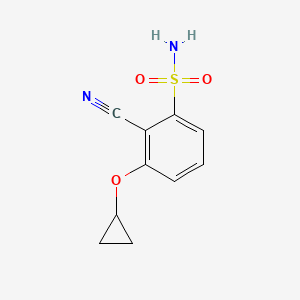
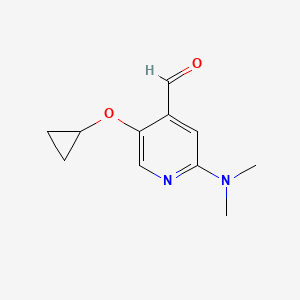
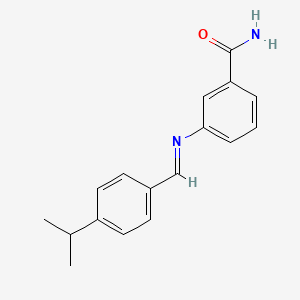
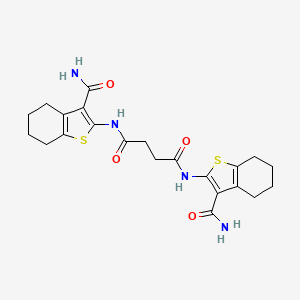
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B14809424.png)
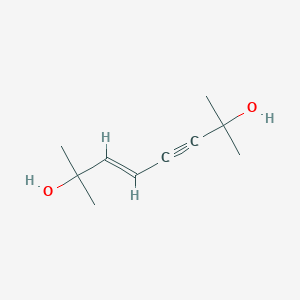
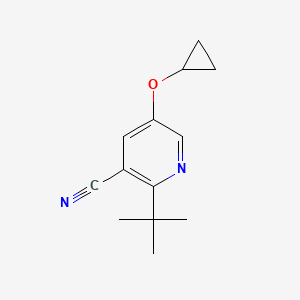
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-4-methylbenzene-1,3-diamine](/img/structure/B14809444.png)
![2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809446.png)
